5-amino-1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17ClN6O2S and its molecular weight is 404.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on triazoles, including those structurally related to the compound , often centers around their synthesis and the exploration of their chemical properties. For example, studies have detailed the synthesis of 4-amino-1,2,3-triazole derivatives, providing foundational knowledge for understanding the chemical behavior and potential reactivity of such compounds (Albert & Taguchi, 1972), (Albert & Taguchi, 1973). These synthetic routes enable the creation of various triazole derivatives, potentially including those with specific substituents like in the compound of interest.
Antimicrobial Applications
Some triazole derivatives have been explored for their antimicrobial properties. A study on new 1,2,4-triazole derivatives demonstrated their synthesis and evaluated their antimicrobial activities, suggesting the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007). This line of research indicates the broader applicability of triazole derivatives in pharmaceutical research, focusing on their potential as leads for the development of novel antimicrobial therapies.
Antioxidant Properties
Triazole compounds have also been investigated for their antioxidant activities. A study focusing on the antioxidant activity of triazolyl-benzimidazole compounds revealed the potential of triazole derivatives in mitigating oxidative stress, an essential factor in various diseases and aging processes (Karayel et al., 2015). Such findings underscore the utility of triazole derivatives in developing antioxidants, which can have significant implications for therapeutic research.
Properties
IUPAC Name |
5-amino-1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2S/c1-10-12(18)5-2-6-13(10)21-14(25)9-24-16(19)15(22-23-24)17(26)20-8-11-4-3-7-27-11/h2-7H,8-9,19H2,1H3,(H,20,26)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJBLPRICYGXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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